molecular formula C5H7NO2 B584516 Ethyl Cyanoacetate-1,2-13C2 CAS No. 147151-03-9

Ethyl Cyanoacetate-1,2-13C2

Cat. No.: B584516
CAS No.: 147151-03-9
M. Wt: 115.101
InChI Key: ZIUSEGSNTOUIPT-ZIEKVONGSA-N
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Description

Ethyl Cyanoacetate-1,2-13C2 appears as a colorless liquid . It is denser than water and contact may irritate skin, eyes, and mucous membranes . It is used to make other chemicals .


Synthesis Analysis

This compound is prepared by the esterification of cyanoacetic acid and absolute ethanol with a mixed catalyst (the same proportion of silicotungstic and p-toluene sulfonic acid as catalyst) . The influence factors of the amount of catalyst, n (cyanoacetic acid): n (absolute ethanol), reaction time, and reaction temperature on the esterification rate were investigated .


Molecular Structure Analysis

The molecular formula of this compound is C5H7NO2 .


Chemical Reactions Analysis

This compound has been used in the synthesis of heterocyclic compounds . It has been used in the Knoevenagel condensation of ethyl cyanoacetate with aldehyde .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 113.1146 . It has a boiling point of 482.2 K and a fusion point of 371.65 K .

Mechanism of Action

The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .

Safety and Hazards

Ethyl Cyanoacetate-1,2-13C2 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory system toxicity .

Future Directions

Ethyl Cyanoacetate-1,2-13C2 has been used in the green multicomponent synthesis of pyrano [2,3-c]pyrazole derivatives . It has a wide range of application prospects in synthetic chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ethyl Cyanoacetate-1,2-13C2 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ethyl cyanoacetate", "Potassium 1,2-13C2 carbonate", "13C2-labeled acetonitrile", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: React ethyl cyanoacetate with sodium hydroxide to form sodium ethyl cyanoacetate", "Step 2: React sodium ethyl cyanoacetate with 13C2-labeled acetonitrile to form ethyl 2-cyano-3-(13C2)acrylate", "Step 3: React ethyl 2-cyano-3-(13C2)acrylate with hydrochloric acid to form ethyl 2-chloro-3-(13C2)acrylate", "Step 4: React ethyl 2-chloro-3-(13C2)acrylate with potassium 1,2-13C2 carbonate to form Ethyl Cyanoacetate-1,2-13C2", "Step 5: Purify the product using ethanol to obtain the final product" ] }

CAS No.

147151-03-9

Molecular Formula

C5H7NO2

Molecular Weight

115.101

IUPAC Name

ethyl 2-cyanoacetate

InChI

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,5+1

InChI Key

ZIUSEGSNTOUIPT-ZIEKVONGSA-N

SMILES

CCOC(=O)CC#N

Synonyms

2-Cyano-acetic Acid Ethyl Ester-1,2-13C2;  (Ethoxycarbonyl)acetonitrile-1,2-13C2;  Cyanoacetic Acid Ethyl Ester-1,2-13C2;  Cyanoacetic Ester-1,2-13C2;  Ethyl 2-Cyanoacetate-1,2-13C2;  Malonic Acid Ethyl Ester Nitrile-1,2-13C2;  NSC 8844-1,2-13C2; 

Origin of Product

United States

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